molecular formula C15H21N5O3S B2371151 2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide CAS No. 893904-24-0

2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide

Cat. No.: B2371151
CAS No.: 893904-24-0
M. Wt: 351.43
InChI Key: JTZQXVPGFISCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide is a useful research compound. Its molecular formula is C15H21N5O3S and its molecular weight is 351.43. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound and its analogues have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the DNA synthesis and repair mechanisms. These properties suggest a promising application in cancer therapy, targeting rapidly dividing cells by impairing DNA replication and repair processes. The classical analogue, identified as a potent dual inhibitor of human TS and DHFR, highlights the compound's potential in developing new chemotherapeutic agents (Gangjee et al., 2008).

Antibacterial and Antifungal Agents

Research has also focused on synthesizing nonclassical analogues as potential DHFR inhibitors and antitumor agents. Some analogues showed potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients, indicating their use as antibacterial agents (Gangjee et al., 2007). Further studies have explored the compound's structure for antimicrobial activities against bacterial and fungal strains, suggesting its broader application in addressing drug-resistant microbial infections.

Properties

IUPAC Name

2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-5-6-7-9-17-12-11(13(18-9)24-8-10(21)16-2)14(22)20(4)15(23)19(12)3/h5-8H2,1-4H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZQXVPGFISCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC(=O)NC)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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